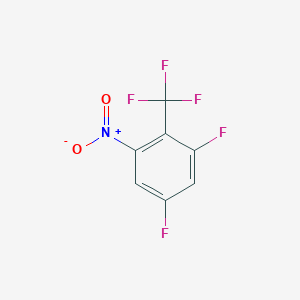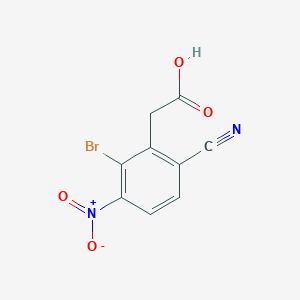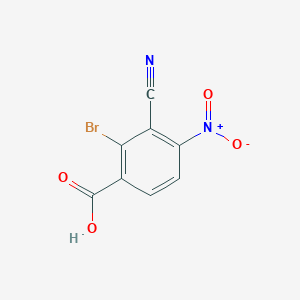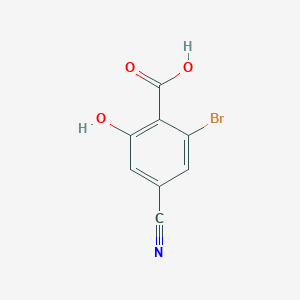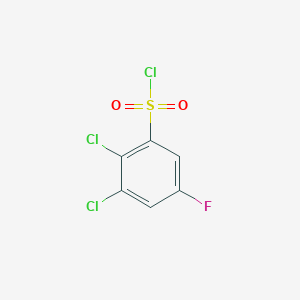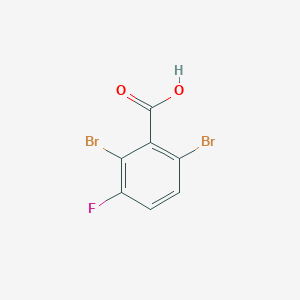
2,6-Dibromo-3-fluorobenzoic acid
Overview
Description
2,6-Dibromo-3-fluorobenzoic acid is a chemical compound with the molecular formula C7H3Br2FO2 . It is a solid substance with a molecular weight of 297.91 .
Synthesis Analysis
The synthesis of this compound involves a multi-step reaction . The process includes the use of butyllithium, bromine, diisopropylamine, and 2,2,6,6-tetramethylpiperidine . The reaction takes place in hexane and tetrahydrofuran at a temperature of -75°C .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using density functional theory (DFT) and second order Møller-Plesset perturbation theory (MP2) employing 6-311++G(d,p) basis set .Chemical Reactions Analysis
The presence of fluorinating agents, such as 2-fluorobenzoic acid (2-FBA), 2,6-difluorobenzoic acid (2,6-DFBA), and perfluorohexanoic acid (PFHxA) result in μ 3-F bridged metal hexaclusters (Y 6 F 8) that form a three-dimensional MOF (Y–BCA-3D) .Physical And Chemical Properties Analysis
This compound is a solid substance with a molecular weight of 297.91 . It has a density of 2.2±0.1 g/cm3 . The boiling point is 324.5±42.0 °C at 760 mmHg .Scientific Research Applications
Metabolism in Anaerobic Conditions : A study by Mouttaki, Nanny, & McInerney (2008) examined the metabolism of fluorobenzoate isomers by Syntrophus aciditrophicus. This research provides insights into the initial steps of the metabolism of aromatic acids under anaerobic conditions, important for understanding environmental degradation processes.
Environmental Tracing : Jaynes (1994) investigated the use of fluorobenzoate tracers, including 2,6-difluorobenzoate, in surface soils. This study, found in Ground Water, highlights the potential of these compounds as conservative tracers for studying water movement in porous media.
Structural and Magnetic Properties in Chemistry : Liu et al. (2017) explored how coligand modifications, including the use of 2,6-difluorobenzoic acid, can fine-tune the structure and magnetic properties of azido-Cu(ii) chain compounds. Their research, published in Dalton Transactions, is significant for developing materials with specific magnetic properties.
Reactions with Organolithium Reagents : Gohier, Castanet, & Mortier (2003) studied the reactions of organolithium reagents with unprotected halobenzoic acids, including fluorobenzoic acids. As detailed in Organic Letters, this research is crucial for understanding organometallic chemistry and synthesis.
Biodegradation by Bacteria : A study by Boersma, Mcroberts, Cobb, & Murphy (2004) in FEMS Microbiology Letters examined the biodegradation of fluorobenzoates by Sphingomonas sp., contributing to the understanding of microbial degradation pathways.
Synthesis for Radiographic Opaques : Sprague, Cwalina, & Jenkins (1953) synthesized derivatives of fluorobenzoic acid, including dibromo-fluorobenzoic acid, to evaluate their use as radiographic opaques. This research, published in the Journal of the American Pharmaceutical Association, is important for medical imaging technologies.
Anaerobic Transformation Studies : Genthner, Townsend, & Chapman (1989) explored the anaerobic transformation of phenol to benzoate, using fluorinated analogues to understand the mechanism. This study, found in Biochemical and Biophysical Research Communications, provides insights into environmental degradation of pollutants.
Safety and Hazards
2,6-Dibromo-3-fluorobenzoic acid is classified as a hazardous substance. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
Mechanism of Action
Target of Action
2,6-Dibromo-3-fluorobenzoic acid is a type of organoboron compound . These compounds are often used in Suzuki–Miyaura (SM) cross-coupling reactions , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The primary targets of this compound are the carbon atoms in the molecules that it reacts with .
Mode of Action
In the SM cross-coupling reaction, the this compound interacts with its targets through a process called transmetalation . This process involves the transfer of an organic group from boron to palladium . The compound donates electrons to form a new Pd–C bond .
Biochemical Pathways
It’s known that organoboron compounds like this one are generally involved in carbon–carbon bond forming reactions . These reactions are fundamental to many biochemical pathways, particularly those involved in the synthesis of complex organic molecules .
Result of Action
The primary result of the action of this compound is the formation of new carbon–carbon bonds . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants present in the reaction .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the SM cross-coupling reaction it participates in requires mild and functional group tolerant reaction conditions . Additionally, the compound is relatively stable, readily prepared, and generally environmentally benign .
Biochemical Analysis
Biochemical Properties
2,6-Dibromo-3-fluorobenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound can act as a substrate or inhibitor for various enzymes, influencing their activity. For instance, it may interact with enzymes involved in oxidative reactions, such as benzoate-1,2-dioxygenase, which can lead to the formation of fluorinated catechols and muconic acids
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in detoxification processes, leading to changes in cellular metabolism and function. Additionally, this compound can impact cell signaling pathways by interacting with specific receptors or enzymes, thereby modulating cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the inhibition or activation of enzymes by binding to their active sites. This binding can alter the enzyme’s conformation and activity, leading to changes in biochemical pathways. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound may have minimal impact on physiological functions. At higher doses, it can exhibit toxic or adverse effects, such as oxidative stress, inflammation, and cellular damage. Threshold effects have been observed, where a certain dosage level triggers significant biological responses. Understanding these dosage effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the degradation of aromatic compounds. Enzymes such as benzoate-1,2-dioxygenase play a role in the initial oxidation of this compound, leading to the formation of intermediate metabolites like fluorinated catechols and muconic acids. These intermediates can further undergo enzymatic transformations, contributing to the overall metabolic flux and affecting metabolite levels within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins. This compound can be actively transported across cellular membranes, allowing it to reach various intracellular compartments. Additionally, binding proteins may facilitate its localization and accumulation in specific tissues, thereby modulating its biological activity and effects .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, where it exerts its effects on cellular processes. The localization of this compound can influence its activity and function, as well as its interactions with other biomolecules within the cell .
properties
IUPAC Name |
2,6-dibromo-3-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2FO2/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMPTVWXBATRPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Br)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




